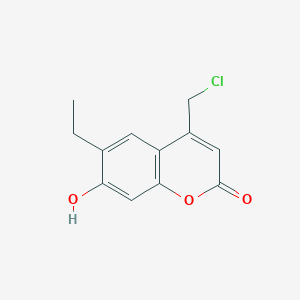

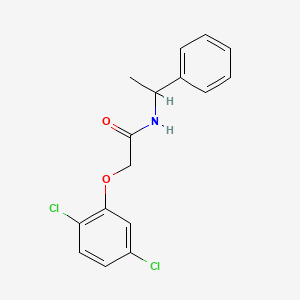

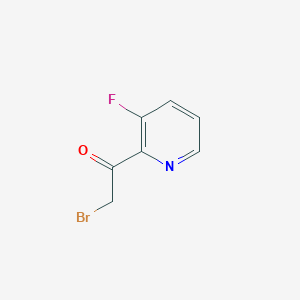

![molecular formula C21H20N2O3S B2390359 N-bencil-2-[(fenilsulfonil)anilino]acetamida CAS No. 339103-45-6](/img/structure/B2390359.png)

N-bencil-2-[(fenilsulfonil)anilino]acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-2-[(phenylsulfonyl)anilino]acetamide is a chemical compound with the molecular formula C21H20N2O3S . It is used in various chemical reactions and has several properties that make it interesting for research .

Molecular Structure Analysis

The molecular structure of N-benzyl-2-[(phenylsulfonyl)anilino]acetamide consists of 21 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The exact mass of the molecule is 366.10381361 g/mol .Physical And Chemical Properties Analysis

N-benzyl-2-[(phenylsulfonyl)anilino]acetamide has a molecular weight of 380.46 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the current literature.Mecanismo De Acción

N-benzyl-2-[(phenylsulfonyl)anilino]acetamide acts as a binder for proteins and other molecules, allowing them to bind to the molecule and form a complex. This binding is reversible and can be used to study the interactions between proteins and other molecules. Additionally, N-benzyl-2-[(phenylsulfonyl)anilino]acetamide can be used to study the effects of drugs on cells and tissues.

Biochemical and Physiological Effects

N-benzyl-2-[(phenylsulfonyl)anilino]acetamide has been studied extensively and its effects on biochemical and physiological systems have been documented. It has been found to have a broad range of effects, including the inhibition of enzymes, the regulation of gene expression, the stimulation of cell growth, and the regulation of metabolic pathways. Additionally, N-benzyl-2-[(phenylsulfonyl)anilino]acetamide has been found to have anti-inflammatory and anti-tumorigenic effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-benzyl-2-[(phenylsulfonyl)anilino]acetamide is a highly versatile molecule and has many advantages for use in laboratory experiments. It is soluble in a variety of solvents, is non-toxic, and is relatively stable. Additionally, it is inexpensive and easy to obtain. However, there are some limitations to its use. It is not very soluble in water, and it can be difficult to purify. Additionally, it can be difficult to control the concentration of N-benzyl-2-[(phenylsulfonyl)anilino]acetamide in a solution.

Direcciones Futuras

The potential applications of N-benzyl-2-[(phenylsulfonyl)anilino]acetamide are vast and its use is likely to expand in the future. Some possible future directions for N-benzyl-2-[(phenylsulfonyl)anilino]acetamide include its use in drug delivery systems, for targeted drug delivery, for nanotechnology applications, for imaging studies, and for the study of molecular interactions. Additionally, N-benzyl-2-[(phenylsulfonyl)anilino]acetamide could be used to study the effects of drugs on cells and tissues, as well as to study the regulation of gene expression. Finally, N-benzyl-2-[(phenylsulfonyl)anilino]acetamide could be used in the development of novel therapeutic agents.

Métodos De Síntesis

N-benzyl-2-[(phenylsulfonyl)anilino]acetamide is synthesized using a two-step process. The first step involves the condensation of aniline with benzyl bromide to form an intermediate product, which is then reacted with phenylsulfonyl chloride to yield the final product. This process is known as the Buchwald-Hartwig amination reaction.

Aplicaciones Científicas De Investigación

- Los investigadores han sintetizado y caracterizado derivados de N-bencil-2-(N-fenilbencenosulfonamido)acetamida. Algunos de estos compuestos exhiben una actividad antibacteriana significativa . Estos hallazgos sugieren aplicaciones potenciales en la lucha contra las infecciones bacterianas.

- El mismo compuesto ha sido analizado para determinar su actividad antifúngica. Comprender su eficacia contra los patógenos fúngicos podría conducir al desarrollo de nuevos agentes antifúngicos .

- Los antihelmínticos son medicamentos que se utilizan para tratar las infecciones por gusanos parásitos. Los derivados de N-bencil-2-(N-fenilbencenosulfonamido)acetamida se evaluaron para determinar su actividad antihelmíntica. Esta investigación abre vías para desarrollar tratamientos eficaces contra las infecciones por helmintos .

- Se realizaron estudios computacionales de acoplamiento molecular para comprender las interacciones de unión de los compuestos activos con las proteínas diana. Estas ideas pueden guiar el diseño y la optimización de fármacos .

- Curiosamente, el compuesto 6c de esta serie demostró una buena adherencia y ritmo de los dedos sin polvo denso. Se puede utilizar para detectar huellas dactilares en varias superficies planas, lo que lo hace valioso para aplicaciones forenses .

- N-(Fenilsulfonil)bencenosulfonamida (un compuesto relacionado) se ha utilizado como un catalizador orgánico ácido eficiente y ecológico para sintetizar 2-aril-4,5-difenil-1H-imidazoles. Esto destaca su potencial en la síntesis orgánica .

Actividad Antibacteriana

Propiedades Antifúngicas

Potencial Antihelmíntico

Estudios de Acoplamiento Molecular

Análisis de Huellas Latentes

Organocatalizador para la Síntesis de Imidazol

Propiedades

IUPAC Name |

2-[N-(benzenesulfonyl)anilino]-N-benzylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c24-21(22-16-18-10-4-1-5-11-18)17-23(19-12-6-2-7-13-19)27(25,26)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSLEQZDIWTJJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

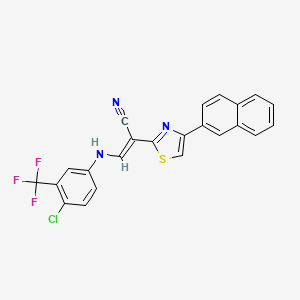

![1-(2,6-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2390277.png)

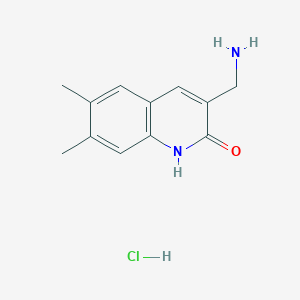

![7-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2390279.png)

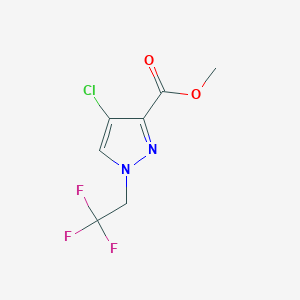

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-propylpentanamide](/img/structure/B2390286.png)

![6-[4-(2-Ethoxyphenyl)piperazin-1-yl]pyridazine-3-thiol](/img/structure/B2390289.png)

![3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2390291.png)